6-Fluoro-1-azaspiro[3.3]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-1-azaspiro[33]heptane is a spirocyclic compound characterized by a unique structure that includes a fluorine atom and an azaspiro ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1-azaspiro[3.3]heptane typically involves a multi-step process. One common method includes the alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane under hydroxide-facilitated conditions. This reaction forms the azetidine ring, which is a key step in the synthesis . The reaction is optimized to achieve high yields and purity, making it suitable for large-scale production.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of commercially available starting materials such as tribromoneopentyl alcohol, which undergoes a series of reactions to form the desired spirocyclic compound .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Fluoro-1-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halides or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
6-Fluoro-1-azaspiro[3.3]heptane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Fluoro-1-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound acts as a bioisostere of piperidine, mimicking its structure and function in biological systems. This allows it to interact with similar molecular targets, such as receptors and enzymes, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features.
1-Azaspiro[3.3]heptane: A bioisostere of piperidine with comparable biological activity.
Uniqueness: 6-Fluoro-1-azaspiro[3.3]heptane is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug discovery and medicinal chemistry .
Eigenschaften
Molekularformel |
C6H10FN |
---|---|
Molekulargewicht |
115.15 g/mol |
IUPAC-Name |
6-fluoro-1-azaspiro[3.3]heptane |
InChI |
InChI=1S/C6H10FN/c7-5-3-6(4-5)1-2-8-6/h5,8H,1-4H2 |
InChI-Schlüssel |
RZJRVBONAFLXTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC12CC(C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.